ethyl 2-(4-acetamidobenzamido)-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-(4-acetamidobenzamido)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a thiazole ring, an acetamidobenzamido group, and an ethyl ester functional group. Its distinct molecular configuration makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls. By targeting this enzyme, the compound can potentially disrupt the formation of the bacterial cell wall, leading to the death of the bacteria .
Mode of Action
The compound interacts with its target enzyme through a process known as molecular docking . This involves the compound binding to the active site of the enzyme, thereby inhibiting its function . The compound’s thiazole ring, a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms, is key to this interaction .
Biochemical Pathways
The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the peptidoglycan biosynthesis pathway . This leads to a downstream effect of preventing the formation of the bacterial cell wall. Without a functional cell wall, bacteria are unable to maintain their shape and are more susceptible to environmental stresses, ultimately leading to cell death .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which can influence their absorption and distribution in the body.
Result of Action
The compound’s action results in significant antibacterial and antifungal potential . For instance, it has been shown to have inhibitory effects against gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also demonstrated antifungal potential against Candida glabrata .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-acetamidobenzamido)-4-methyl-1,3-thiazole-5-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Acetamidobenzamido Group: This step involves the coupling of the thiazole ring with 4-acetamidobenzoic acid or its derivatives using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-acetamidobenzamido)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(4-acetamidobenzamido)-4-methyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Ethyl 2-(4-acetamidobenzamido)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
N-(2-(4-acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide: This compound has a similar thiazole ring but differs in the substituents attached to it.
N-(2-(4-acetamidobenzamido)ethyl)-6-(benzyloxy)pyrimidine-4-carboxamide: This compound features a pyrimidine ring instead of a thiazole ring.
N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide: This compound has a benzamide structure with ethoxy groups.
Properties
IUPAC Name |
ethyl 2-[(4-acetamidobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-4-23-15(22)13-9(2)17-16(24-13)19-14(21)11-5-7-12(8-6-11)18-10(3)20/h5-8H,4H2,1-3H3,(H,18,20)(H,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNOEZOWZWRSPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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